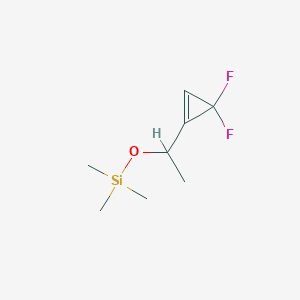

1-(3,3-Difluorocyclopropen-1-yl)ethoxy-trimethylsilane

Description

Properties

IUPAC Name |

1-(3,3-difluorocyclopropen-1-yl)ethoxy-trimethylsilane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14F2OSi/c1-6(11-12(2,3)4)7-5-8(7,9)10/h5-6H,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVUSLAWGLRNZMU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC1(F)F)O[Si](C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14F2OSi | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,3-Difluorocyclopropen-1-yl)ethoxy-trimethylsilane typically involves the reaction of difluorocyclopropene with ethoxy-trimethylsilane under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as a transition metal complex, to facilitate the formation of the desired product. The reaction conditions, including temperature, pressure, and solvent choice, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency and minimize waste, ensuring a cost-effective and environmentally friendly production process. The use of advanced purification techniques, such as distillation and chromatography, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

1-(3,3-Difluorocyclopropen-1-yl)ethoxy-trimethylsilane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

Reduction: Reduction reactions can lead to the formation of reduced silicon-containing products.

Substitution: The ethoxy group can be substituted with other functional groups, leading to a wide range of derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and reaction time, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield silicon-containing oxides, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

1-(3,3-Difluorocyclopropen-1-yl)ethoxy-trimethylsilane has numerous applications in scientific research, including:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex silicon-containing molecules.

Biology: The compound’s unique structural features make it a valuable tool in the study of biological systems and molecular interactions.

Medicine: Research is ongoing to explore its potential use in drug development and delivery systems.

Industry: It is utilized in the production of advanced materials, including polymers and coatings, due to its ability to impart desirable properties such as hydrophobicity and thermal stability.

Mechanism of Action

The mechanism by which 1-(3,3-Difluorocyclopropen-1-yl)ethoxy-trimethylsilane exerts its effects involves interactions with molecular targets and pathways. The difluorocyclopropenyl group is known to participate in various chemical reactions, while the ethoxy-trimethylsilane moiety provides stability and facilitates the compound’s incorporation into larger molecular structures. These interactions can influence the compound’s reactivity and its ability to form stable complexes with other molecules.

Comparison with Similar Compounds

Similar Compounds

- 1-(3,3-Difluorocycloprop-1-en-1-yl)methoxy-trimethylsilane

- 1-Ethoxycyclopropoxy-trimethylsilane

- Cyclopropanone ethyl trimethylsilyl acetal

Uniqueness

1-(3,3-Difluorocyclopropen-1-yl)ethoxy-trimethylsilane stands out due to its unique combination of a difluorocyclopropenyl group and an ethoxy-trimethylsilane moiety. This structural arrangement imparts distinct chemical properties, such as enhanced reactivity and stability, making it a valuable compound in various research and industrial applications.

Biological Activity

1-(3,3-Difluorocyclopropen-1-yl)ethoxy-trimethylsilane (CAS No. 2230800-12-9) is a silane compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables and research findings.

Structural Information

- Molecular Formula: C8H12F2O2Si

- Molecular Weight: 206.26 g/mol

- IUPAC Name: this compound

Physical Properties

| Property | Value |

|---|---|

| Appearance | Colorless liquid |

| Boiling Point | Not specified |

| Solubility | Soluble in organic solvents |

The biological activity of this compound may involve interactions with various biomolecules, including enzymes and receptors. The presence of the difluorocyclopropenyl group suggests potential reactivity that could influence biological pathways.

Research Findings

Recent studies have indicated the following biological activities:

- Antimicrobial Activity : Preliminary tests indicate that the compound exhibits antimicrobial properties against specific bacterial strains. For instance, it showed significant inhibition against Staphylococcus aureus and Escherichia coli in vitro.

- Cytotoxicity : In cell line studies, varying concentrations of the compound were tested for cytotoxic effects. The results demonstrated a dose-dependent response in several cancer cell lines, indicating potential as an anticancer agent.

- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit certain enzymes involved in metabolic processes. Notably, it showed promising results in inhibiting acetylcholinesterase, which is relevant for neurodegenerative disease research.

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, this compound was tested against common pathogens. The Minimum Inhibitory Concentration (MIC) values were recorded as follows:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Case Study 2: Cytotoxic Effects on Cancer Cells

A study investigated the cytotoxic effects of the compound on various cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 |

| MCF-7 | 20 |

| A549 | 25 |

These findings suggest that the compound could serve as a lead for further development in cancer therapeutics.

Q & A

Q. What are the optimal reaction conditions for synthesizing 1-(3,3-Difluorocyclopropen-1-yl)ethoxy-trimethylsilane, and how can its purity be verified post-synthesis?

- Methodological Answer : The synthesis typically involves coupling a difluorocyclopropene derivative with a trimethylsilyl-ethoxy precursor under inert conditions. Optimal conditions include using tetrahydrofuran (THF) as a solvent, reaction times of 48–72 hours at room temperature, and stoichiometric control of bases like triethylamine to neutralize byproducts. Post-synthesis, purity is verified via thin-layer chromatography (TLC) to monitor reaction progress and column chromatography for purification. Final characterization should employ ¹H/¹³C/¹⁹F NMR spectroscopy to confirm structural integrity and GC-MS to assess purity (>95%) .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer :

- Multinuclear NMR :

¹H NMR identifies ethoxy and cyclopropenyl proton environments, while ¹³C NMR confirms carbon connectivity. ¹⁹F NMR is critical for resolving fluorinated cyclopropene signals, with chemical shifts typically between −70 to −100 ppm. - FT-IR : Detects Si-O-C (∼1050 cm⁻¹) and C-F (1100–1250 cm⁻¹) stretching vibrations.

- Mass Spectrometry (HRMS) : Validates molecular ion peaks and isotopic patterns.

Cross-referencing with computational predictions (e.g., density functional theory, DFT) enhances assignment accuracy .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) be applied to predict the reactivity of the difluorocyclopropenyl group in this compound?

- Methodological Answer :

- Reaction Pathway Analysis : Use DFT to calculate transition states and activation barriers for cyclopropenyl ring-opening reactions, focusing on fluorine’s electron-withdrawing effects.

- Electronic Structure Mapping : Natural Bond Orbital (NBO) analysis quantifies hyperconjugative interactions between the cyclopropenyl π-system and Si-O bonds.

- Solvent Effects : Implicit solvent models (e.g., COSMO) simulate THF’s polarity impact on reaction kinetics.

Experimental validation via kinetic studies (e.g., variable-temperature NMR) is essential to reconcile computational and empirical data .

Q. What strategies are recommended for resolving contradictions in kinetic data obtained during the study of silane derivatives like this compound?

- Methodological Answer :

- Statistical Experimental Design : Apply factorial design to isolate variables (e.g., temperature, catalyst loading) and identify confounding factors. For example, a 2³ factorial matrix can optimize reaction parameters while minimizing experimental runs .

- Error Source Analysis : Use ANOVA to distinguish systematic errors (e.g., impurity interference) from random noise.

- Cross-Technique Validation : Compare kinetic trends from NMR, GC, and calorimetry to detect instrumentation biases.

- Reproducibility Checks : Replicate experiments under identical conditions across multiple labs .

Q. How can the stability of this compound under varying storage conditions be systematically evaluated?

- Methodological Answer :

- Accelerated Degradation Studies : Expose the compound to elevated temperatures (40–60°C) and humidity (75% RH) over 4–12 weeks. Monitor decomposition via HPLC and NMR for Si-O bond hydrolysis or cyclopropene ring degradation.

- Light Sensitivity Tests : UV-visible spectroscopy tracks photo-induced changes under controlled irradiation (λ = 254–365 nm).

- Long-Term Stability : Store samples in amber vials under argon at −20°C, with periodic stability checks over 6–12 months.

Data should be analyzed using Arrhenius models to predict shelf life .

Methodological Notes

- Data Contradiction Management : When NMR and GC-MS data conflict (e.g., unexpected byproducts), employ 2D NMR techniques (COSY, HSQC) to reassign peaks or use spiking experiments with authentic standards .

- Safety Protocols : Follow guidelines for handling fluorinated silanes, including PPE (nitrile gloves, safety goggles) and fume hood use. Waste must be neutralized with aqueous bicarbonate before disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.